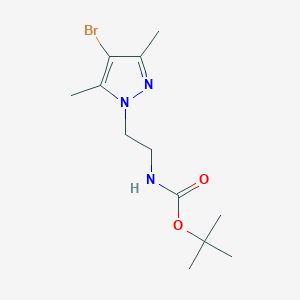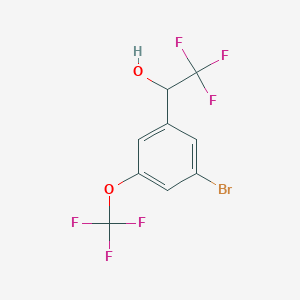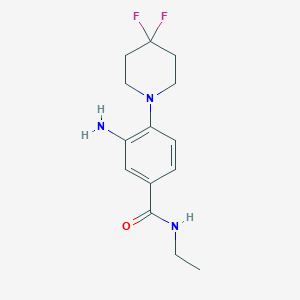
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a pyrazole ring substituted with bromine and methyl groups, and an ethyl linker connecting to the carbamate moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dimethyl-1H-pyrazole and tert-butyl chloroformate.
Reaction Conditions: The pyrazole derivative is reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker. This intermediate is then treated with tert-butyl chloroformate in the presence of a base to form the final carbamate product.
Industrial Production: Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethyl linker.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed depend on the specific reagents and conditions used, but can include various substituted pyrazoles and modified carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers may use this compound to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups on the pyrazole ring can influence binding affinity and specificity, while the carbamate moiety can participate in covalent bonding with target proteins. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds:
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: This compound features a different substitution pattern on the pyrazole ring, which can affect its reactivity and applications.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a phenoxy group instead of a pyrazole ring, leading to different chemical properties and uses.
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: This compound contains a thiazole ring and a boronate ester, which can impart unique reactivity and applications in organic synthesis.
Eigenschaften
Molekularformel |
C12H20BrN3O2 |
|---|---|
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-8-10(13)9(2)16(15-8)7-6-14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17) |
InChI-Schlüssel |
QRQJABPAZOIHOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CCNC(=O)OC(C)(C)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)




![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)



![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
